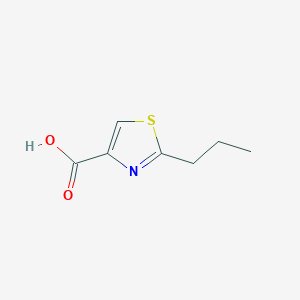

2-Propyl-1,3-thiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWVPULRFTYSNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593748 |

Source

|

| Record name | 2-Propyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769123-53-7 |

Source

|

| Record name | 2-Propyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data of 2-Propyl-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propyl-1,3-thiazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole rings are key components in a variety of pharmacologically active molecules, and the carboxylic acid functional group provides a handle for further chemical modification or can play a direct role in binding to biological targets.[1] A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. The protocols described herein represent best practices for the acquisition of high-quality spectroscopic data for this class of compounds.

Molecular Structure and Atom Labeling

The chemical structure of this compound is presented below. A systematic labeling of the carbon and hydrogen atoms is crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom labeling.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several distinct signals:

-

Carboxylic Acid Proton (O₂-H): This proton is highly deshielded and is expected to appear as a broad singlet at a chemical shift (δ) of approximately 12-13 ppm.[2][3] The broadness is due to hydrogen bonding and chemical exchange.

-

Thiazole Ring Proton (H₅): The single proton on the thiazole ring is in an electron-deficient environment and is expected to resonate as a singlet in the range of 8.0-8.5 ppm.

-

Propyl Group Protons:

-

Methylene Protons adjacent to the thiazole ring (H₁): These protons are deshielded by the aromatic ring and are expected to appear as a triplet around 2.8-3.2 ppm.

-

Methylene Protons (H₂): These protons will be a sextet (or multiplet) in the range of 1.7-2.0 ppm.

-

Methyl Protons (H₃): The terminal methyl group protons are the most shielded and will appear as a triplet around 0.9-1.1 ppm.

-

Predicted ¹H NMR Data Summary

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O₂-H | 12.0 - 13.0 | Broad Singlet | 1H |

| H₅ | 8.0 - 8.5 | Singlet | 1H |

| H₁ | 2.8 - 3.2 | Triplet | 2H |

| H₂ | 1.7 - 2.0 | Sextet | 2H |

| H₃ | 0.9 - 1.1 | Triplet | 3H |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves most carboxylic acids and allows for the observation of the acidic proton.[4]

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule:

-

Carboxylic Acid Carbon (C₆): This carbon is highly deshielded and is expected to appear in the range of 160-170 ppm.

-

Thiazole Ring Carbons:

-

C₇ (C-2): This carbon, bonded to the nitrogen and sulfur atoms and the propyl group, will be significantly deshielded, appearing around 165-175 ppm.

-

C₄ (C-4): The carbon bearing the carboxylic acid group will resonate in the range of 140-150 ppm.

-

C₅ (C-5): This carbon, bonded to a hydrogen, will be the most shielded of the ring carbons, appearing around 120-130 ppm.

-

-

Propyl Group Carbons:

-

C₁: The methylene carbon directly attached to the thiazole ring will be in the range of 30-35 ppm.

-

C₂: The central methylene carbon will appear around 20-25 ppm.

-

C₃: The terminal methyl carbon will be the most shielded, resonating at approximately 10-15 ppm.[5]

-

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C₇ | 165 - 175 |

| C₆ | 160 - 170 |

| C₄ | 140 - 150 |

| C₅ | 120 - 130 |

| C₁ | 30 - 35 |

| C₂ | 20 - 25 |

| C₃ | 10 - 15 |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

-

A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.5 ppm.[4]

-

Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum

The molecular weight of this compound (C₇H₉NO₂S) is 171.22 g/mol .[6] In a high-resolution mass spectrum, the exact mass would be observed. Using electrospray ionization (ESI), common adducts would be expected.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.0427 |

| [M+Na]⁺ | 194.0246 |

| [M-H]⁻ | 170.0281 |

| Data predicted by computational models.[7] |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions.

-

Analysis: Determine the molecular weight from the observed m/z values of the molecular ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][8]

-

C-H Stretch: Absorptions for the sp³ C-H bonds of the propyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H stretch of the thiazole ring may be observed around 3100 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is expected for the carbonyl group of the carboxylic acid.[8]

-

C=N and C=C Stretches: The thiazole ring will have characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

-

C-O Stretch and O-H Bend: A medium to strong absorption band between 1210 and 1320 cm⁻¹ is expected for the C-O stretch, coupled with the O-H in-plane bend.[8]

-

O-H Bend (Out-of-Plane): A broad absorption may be seen around 900-960 cm⁻¹ corresponding to the out-of-plane bend of the hydrogen-bonded O-H group.[8]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| 2500 - 3300 | O-H stretch (carboxylic acid) | Strong, Broad |

| 2850 - 2960 | C-H stretch (alkyl) | Medium |

| 1700 - 1725 | C=O stretch (carboxylic acid) | Strong |

| 1500 - 1650 | C=N, C=C stretch (thiazole ring) | Medium |

| 1210 - 1320 | C-O stretch / O-H bend | Medium-Strong |

| 900 - 960 | O-H bend (out-of-plane) | Medium, Broad |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound requires the integration of data from all the spectroscopic techniques described above. The following workflow illustrates this process.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, MS, and IR data for this compound, based on established spectroscopic principles. The provided experimental protocols offer a reliable framework for researchers to acquire high-quality data. By integrating the information from these complementary techniques, scientists can confidently confirm the structure and purity of this important heterocyclic molecule, facilitating its application in research and development.

References

-

Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. (1999). Bulletin of the Chemical Society of Japan, 72(11), 2483-2490. Available from: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(14), 3533-3546. Available from: [Link]

-

2-propyl-5-thiazolecarboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

1,3-Thiazole-4-carbonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. Available from: [Link]

- 13C-NMR Studies of Some Heterocyclically Substituted Chromones. (2005). Asian Journal of Chemistry, 17(3), 1471-1476.

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 4, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 4, 2026, from [Link]

-

4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid. (n.d.). ChemSynthesis. Retrieved January 4, 2026, from [Link]

-

This compound (C7H9NO2S). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

-

2-propyl-5-thiazolecarboxylic acid - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2020). Journal of the Chinese Chemical Society, 67(10), 1836-1845. Available from: [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

- Processes for preparing thiazole carboxylic acids. (1966). US Patent 3,274,207.

-

database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. (n.d.). Doc Brown's Chemistry. Retrieved January 4, 2026, from [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]

- Synthetic method for 2-acetyl thiazole. (2016). CN Patent 105348216A.

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 4, 2026, from [Link]

-

UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2023). Molecules, 28(14), 5396. Available from: [Link]

-

Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. (2017). Russian Journal of General Chemistry, 87(11), 2686-2691. Available from: [Link]

-

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

-

2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5'-Phosphate and Cysteine Is Present in Human Plasma-Chromatographic Investigations. (2020). International Journal of Molecular Sciences, 21(10), 3548. Available from: [Link]

-

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). Georganics. Retrieved January 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - this compound (C7H9NO2S) [pubchemlite.lcsb.uni.lu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 2-Propyl-1,3-thiazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: 2-Propyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in its synthesis, characterization, and application. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this molecule, offering insights into the experimental design, data interpretation, and the underlying scientific principles.

The thiazole ring is a key structural motif in numerous biologically active compounds, including vitamin B1 (thiamine) and various pharmaceuticals.[1] The presence of the propyl group and the carboxylic acid functionality on the thiazole core of the target molecule introduces specific spectral features that can be definitively characterized by modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural analysis of this and similar heterocyclic compounds.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of this compound are numbered as follows:

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 2-Propyl-1,3-thiazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the determination of the single-crystal X-ray structure of 2-Propyl-1,3-thiazole-4-carboxylic acid. Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4][5][6] Elucidating their three-dimensional structure at the atomic level is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1][2] This document outlines the critical steps from material synthesis and crystallization to X-ray diffraction analysis and structure refinement, offering field-proven insights and detailed protocols for researchers in crystallography, medicinal chemistry, and drug development. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide serves as a complete methodological roadmap for its determination.

Introduction: The Significance of Thiazole Scaffolds in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing molecules that can effectively bind to biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5]

The precise spatial arrangement of atoms within a molecule, its crystal packing, and the network of intermolecular interactions are fundamental to its physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of small molecules, providing invaluable insights for drug design and development.[7][8][9] This guide will therefore detail the process for elucidating the crystal structure of this compound, a representative member of this important class of compounds.

Synthesis of this compound

The first critical step is the synthesis and purification of high-purity this compound. A common and effective method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. The following protocol is a plausible route for the target molecule.

Experimental Protocol: Synthesis

-

Thioamide Formation: React butanenitrile with phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like dioxane to form the corresponding thioamide, butanethioamide.

-

Hantzsch Condensation: React butanethioamide with ethyl 2-chloro-3-oxobutanoate in a solvent such as ethanol under reflux. This condensation reaction will form the ethyl ester of this compound.

-

Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide or lithium hydroxide, in an aqueous-alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.[10]

-

Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve a purity of >99%, which is essential for successful crystallization. The purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[7][8][11] The process involves the slow and controlled transition from a disordered state in solution to a highly ordered solid state.[11] Several techniques can be employed, and a screening approach is often necessary.

Crystallization Methodologies

A variety of methods can be used to grow single crystals of small organic molecules.[7] For this compound, the following techniques are recommended for initial screening:

-

Slow Evaporation: This is one of the simplest and most common crystallization techniques.[11][12] A solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of supersaturation and subsequent crystallization.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant).[12] The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Antisolvent Crystallization: In this technique, an "antisolvent" in which the compound is insoluble is slowly added to a solution of the compound, causing a gradual decrease in solubility and promoting crystal growth.[12]

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).[11] An ideal solvent for slow evaporation is one in which the compound is moderately soluble.

-

Setup Crystallization Trials:

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the selected solvents in small vials. Cover the vials with parafilm and pierce a few small holes to allow for slow evaporation.

-

Vapor Diffusion: In a small vial, dissolve the compound in a minimal amount of a good solvent. Place this vial inside a larger sealed jar containing a precipitant (a solvent in which the compound is poorly soluble but miscible with the good solvent).

-

-

Incubation and Observation: Store the crystallization trials in a vibration-free environment at a constant temperature. Monitor the trials periodically under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer to determine its three-dimensional structure.

Experimental Workflow: SCXRD Data Collection and Structure Solution

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The initial crystal structure is solved using computational methods such as direct methods or Patterson methods. This provides an initial electron density map from which the positions of the atoms can be determined. The initial model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.

Anticipated Crystal Structure and Data

While the actual crystal structure is yet to be determined, we can anticipate some key features based on the molecular structure of this compound and known crystal structures of similar compounds.[13][14] The carboxylic acid group is likely to form strong hydrogen bonds, potentially leading to the formation of dimers or chains in the crystal lattice. The thiazole ring may participate in π-π stacking interactions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Anticipated Value |

| Chemical Formula | C₇H₉NO₂S |

| Formula Weight | 171.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (examples) |

| a (Å) | 8-12 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1200-1800 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.3-1.5 |

| R-factor (%) | < 5 |

| wR2 (%) | < 10 |

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its solid-state properties and for its potential development as a therapeutic agent. This technical guide has provided a comprehensive roadmap, from synthesis to structure elucidation, grounded in established scientific principles and methodologies. The successful application of these protocols will yield a detailed three-dimensional model of the molecule, providing invaluable insights for the scientific community and advancing the field of medicinal chemistry.

References

- SPT Labtech. (n.d.). Chemical crystallization.

- RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- ACS Publications. (n.d.). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase.

- ACS Publications. (n.d.). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.

- NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

- PubMed. (2015, February 12). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase.

- (n.d.). crystallization of small molecules.

- ResearchGate. (n.d.). X-ray crystallographic study on selected thiazolines.

- ResearchGate. (n.d.). X-ray crystallographic drawing of molecule 3b.

- The Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1.

- NIH. (n.d.). 1,3-Thiazole-4-carbonitrile. PMC.

- (2019, January 3). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I).

- ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sptlabtech.com [sptlabtech.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Propyl-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and a vast array of biologically active agents.[1][2] The thiazole ring is a bioisostere for various functional groups and is valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both a carboxylic acid at the 4-position and an alkyl (propyl) group at the 2-position provides distinct sites for chemical modification, making it a versatile building block for library synthesis in drug discovery programs.[3] This guide provides a comprehensive overview of its physical and chemical properties, a robust synthetic protocol, and an exploration of its potential applications in pharmaceutical research and development.

Molecular and Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.

Summary of Key Properties

While specific experimental data for this compound is not extensively reported in public literature, its key identifiers and predicted properties are summarized below.

| Property | Value | Source |

| CAS Number | 769123-53-7 | [4] |

| Molecular Formula | C₇H₉NO₂S | [4] |

| Molecular Weight | 171.21 g/mol | [4] |

| Physical Form | Solid | [4] |

| InChI Key | MBWVPULRFTYSNB-UHFFFAOYSA-N | [4] |

Solubility and Acidity

The carboxylic acid group is a strong hydrogen bond donor and acceptor, which typically imparts moderate solubility in polar protic solvents like water and alcohols, especially at neutral or basic pH where the carboxylate salt is formed.[5] Conversely, the propyl group and the thiazole ring provide nonpolar character, suggesting solubility in organic solvents such as ethanol, methanol, and ethyl acetate.[6] The solubility of carboxylic acids generally decreases as the carbon chain length increases.[5]

The acidity of the carboxylic acid proton is a key feature. Carboxylic acids are significantly more acidic than alcohols due to the resonance stabilization of the resulting carboxylate anion.[5] The proton of the carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. This acidity is crucial for its interaction with biological targets and for its purification, as it allows for extraction into aqueous base and subsequent precipitation by acidification.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of purity for organic molecules. Below are the expected spectroscopic characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically between 10-13 ppm.[7][8] The single proton on the thiazole ring (at the 5-position) will likely resonate in the aromatic region, around 8-9 ppm. The propyl group will exhibit a characteristic triplet for the terminal methyl group (~0.9-1.0 ppm), a sextet for the adjacent methylene group (~1.6-1.8 ppm), and a triplet for the methylene group attached to the thiazole ring (~2.8-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-185 ppm.[9] The carbons of the thiazole ring will resonate in the aromatic region, typically between 110-160 ppm. The three carbons of the propyl group will appear in the aliphatic region, with the carbon attached to the thiazole ring being the most downfield of the three.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[9] A strong, sharp C=O stretching absorption should appear between 1710 and 1760 cm⁻¹.[9] Additionally, C-H stretching from the propyl group will be observed around 2850-3000 cm⁻¹, and C=N and C=C stretching from the aromatic thiazole ring will be present in the 1400-1600 cm⁻¹ region.

Chemical Synthesis and Reactivity

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch Thiazole Synthesis.[10][11] This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic route starts with a thioamide derived from propionaldehyde and an α-halocarbonyl compound containing the carboxylic acid moiety.

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis

The synthesis can be envisioned in two main steps: the formation of the thioamide and the subsequent cyclization reaction.

Caption: A plausible synthetic route to the target compound via Hantzsch synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general principles of the Hantzsch synthesis and subsequent ester hydrolysis.[10][12][13]

-

Step 1: Synthesis of Butanethioamide.

-

To a stirred solution of butyramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield butanethioamide.

-

-

Step 2: Synthesis of Ethyl 2-propyl-1,3-thiazole-4-carboxylate.

-

In a round-bottom flask, dissolve butanethioamide (1 equivalent) in ethanol.

-

Add ethyl bromopyruvate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude ester can be purified by column chromatography.

-

-

Step 3: Hydrolysis to this compound.

-

Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.[13]

-

The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

-

Applications in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Thiazole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][14][15]

The title compound, this compound, serves as a valuable starting material for the synthesis of more complex molecules. The carboxylic acid functionality is a versatile handle for amide bond formation, allowing for the coupling of various amines to explore structure-activity relationships (SAR). The propyl group at the 2-position can also be varied to probe the effects of lipophilicity and steric bulk on biological activity. Given the known anti-inflammatory properties of many thiazole derivatives, this compound is a prime candidate for the development of novel inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[15]

Experimental Protocols: Quality Control

Ensuring the purity and identity of a synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.

Protocol: Purity Assessment by Reverse-Phase HPLC

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. This compound | 769123-53-7 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceasia.org [scienceasia.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 2-Propyl-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-Propyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in modern drug discovery. The thiazole nucleus is a foundational scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2] Understanding the solubility and stability of novel derivatives like this is paramount for advancing from lead optimization to viable drug product development. This document outlines the theoretical basis for its behavior, presents detailed, field-proven protocols for empirical determination of its solubility and stability profiles, and offers insights into the interpretation of the resulting data. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of small molecule therapeutics.

Introduction and Molecular Profile

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, which confers a unique electronic and structural profile.[3][4] This moiety is present in a wide array of therapeutic agents, including anti-cancer, antimicrobial, and anti-inflammatory drugs.[1][5] The subject of this guide, this compound, combines this privileged scaffold with two key functional groups: a propyl group at the C2 position and a carboxylic acid at the C4 position. These substitutions are critical in defining the molecule's overall physicochemical character, which in turn governs its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure:

Core Physicochemical Parameters:

A foundational understanding of a molecule's properties is predictive of its behavior in complex biological and formulation systems. While experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent parts.

| Property | Predicted Value / Characteristic | Rationale and Impact on Drug Development |

| Molecular Formula | C₇H₉NO₂S | Defines the molecular weight and elemental composition. |

| Molecular Weight | 171.22 g/mol | Falls well within the typical range for small molecule drugs, suggesting good potential for oral bioavailability. |

| pKa (Acid Dissociation Constant) | ~3.0 - 4.5 | The carboxylic acid group is the primary acidic center.[6][7] This pKa value is crucial as it dictates that the molecule will be predominantly in its ionized (deprotonated, more soluble) form at physiological pH (~7.4) and in its neutral (protonated, less soluble) form in the acidic environment of the stomach.[8] |

| LogP (Lipophilicity) | ~1.5 - 2.5 | The propyl group increases lipophilicity, while the carboxylic acid and thiazole ring provide polarity. This balance is essential for membrane permeability and interaction with biological targets. An analogue, 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid, has a predicted LogP of 2.30.[9] |

| Aromaticity | High | The thiazole ring possesses significant resonance stabilization, contributing to its overall chemical stability.[3][4] |

Solubility Profile Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. Low aqueous solubility can severely hamper in vitro testing and in vivo efficacy.[10][11] It is essential to differentiate between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. This is the gold-standard measurement for formulation and development, determined using methods like the shake-flask technique over extended incubation periods (e.g., 24-72 hours).[10][11][12]

-

Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10][11] This high-throughput method is often used in early discovery to quickly flag problematic compounds.

Predicted Solubility Behavior

Based on its structure, this compound is expected to exhibit classic pH-dependent solubility.

-

In Acidic Media (pH < pKa): The carboxylic acid will be protonated (-COOH), rendering the molecule neutral and likely leading to low aqueous solubility.

-

In Neutral to Basic Media (pH > pKa): The carboxylic acid will be deprotonated (-COO⁻), making the molecule an anion. This charged species will be significantly more soluble in aqueous media due to favorable ion-dipole interactions with water.

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a robust workflow for characterizing the solubility of the target compound.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Protocol: Thermodynamic Solubility by Shake-Flask Method

Causality: This method is designed to achieve a true equilibrium between the solid and dissolved states of the compound, providing the most accurate and relevant solubility value for formulation development.[13][14]

-

Preparation of Buffers: Prepare a series of pharmaceutically relevant aqueous buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate).

-

Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed glass vials. "Excess" is confirmed by visually observing undissolved solid at the bottom of the vial.

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically achieved by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13]

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of a drug candidate is a non-negotiable regulatory requirement and is fundamental to ensuring safety and efficacy.[15][16][17] Forced degradation, or stress testing, is a process that deliberately exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[18][19] This knowledge is essential for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[18][20]

Predicted Degradation Pathways

The this compound structure contains several moieties that could be susceptible to degradation:

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone, especially in the presence of oxidizing agents.

-

Photolysis: Aromatic heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

-

Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under high heat, particularly if there are stabilizing features in the transition state.

-

Hydrolysis: The thiazole ring itself is generally stable to hydrolysis. However, extreme pH and high temperature could potentially force ring opening.

Experimental Workflow for Forced Degradation Studies

The goal of this workflow is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradation products without generating irrelevant secondary degradants.[18][20]

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

Causality: A multi-condition approach is used because different degradation mechanisms are triggered by specific stressors (e.g., acid/base catalysis for hydrolysis, free radicals for oxidation).[21][22] This ensures a comprehensive map of the molecule's vulnerabilities.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in solution solvent) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.[20][22]

-

Thermal Degradation:

-

Solution: Incubate the control sample at 80°C.

-

Solid State: Place the solid powder in an oven at 80°C.

-

-

Photostability: Expose the compound in solution and as a solid powder to light conditions as specified in the ICH Q1B guideline (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16]

-

-

Time-Point Sampling: Withdraw aliquots from each solution at appropriate time points (e.g., 2, 8, 24, 48 hours). For base hydrolysis samples, neutralize with an equivalent amount of acid before analysis, and vice-versa. Solid samples should be dissolved in a suitable solvent.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

-

Degradant Identification: For samples showing significant degradation, analysis by LC-MS is required to obtain the mass of the degradation products, providing critical clues for structural elucidation.

Summary and Recommendations

The successful development of this compound as a therapeutic candidate is contingent upon a thorough understanding of its physicochemical properties.

-

Solubility: The compound is predicted to have low solubility in acidic conditions and significantly higher solubility at neutral and basic pH. This behavior is critical for oral drug development, suggesting that formulation strategies such as the use of buffered solutions, salt forms, or enabling excipients may be necessary to ensure adequate dissolution and absorption in the gastrointestinal tract.

-

Stability: The thiazole ring is generally stable, but the sulfur atom presents a potential liability for oxidation. Forced degradation studies are essential to confirm this and other potential pathways. The results will guide the development of a stable formulation, inform the selection of packaging materials (e.g., protection from light), and establish appropriate storage conditions and re-test periods as mandated by regulatory bodies like the ICH.[15][23]

This guide provides the foundational protocols and scientific rationale to empirically determine these properties. The data generated from these studies will form a critical part of the overall data package, enabling informed decisions and mitigating risks in the drug development process.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. jetir.org [jetir.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 9. CAS#:119778-45-9 | 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid | Chemsrc [chemsrc.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery - OAK Open Access Archive [oak.novartis.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. pharmtech.com [pharmtech.com]

- 21. formulationbio.com [formulationbio.com]

- 22. Forced Degradation Studies - STEMart [ste-mart.com]

- 23. m.youtube.com [m.youtube.com]

A Strategic Guide to the In Vitro Biological Screening of 2-Propyl-1,3-thiazole-4-carboxylic acid

This document provides a comprehensive technical framework for the initial in vitro biological evaluation of the novel compound, 2-Propyl-1,3-thiazole-4-carboxylic acid. The strategic approach outlined herein is designed to efficiently identify and validate its primary biological activities, thereby guiding subsequent drug discovery and development efforts. The methodologies are grounded in established principles of scientific integrity, emphasizing robust, reproducible, and mechanistically informative assays.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This inherent potential of the thiazole nucleus provides a strong rationale for a broad-based screening approach to elucidate the therapeutic promise of this compound.

Foundational Stage: Compound Qualification and Assay Readiness

Before commencing any biological screening, the integrity and suitability of the test compound must be rigorously established. This foundational step is critical for ensuring the trustworthiness of all subsequent data; ignoring it can lead to the generation of misleading or artifactual results.

-

Purity and Identity Confirmation: The identity of this compound (CAS No. 769123-53-7)[3] should be confirmed using High-Resolution Mass Spectrometry (HRMS) and its structure verified by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Purity, a critical parameter, must be assessed via High-Performance Liquid Chromatography (HPLC), with a minimum purity of >95% being the standard for screening campaigns.

-

Solubility Profiling: An accurate determination of the compound's solubility in dimethyl sulfoxide (DMSO) and relevant aqueous biological buffers is mandatory. This is because poor solubility can lead to compound precipitation in assays, causing false-positive or false-negative results. A kinetic solubility assay using nephelometry is recommended. The final concentration of DMSO in all assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

-

Stability Assessment: The compound's stability in the primary stock solvent (DMSO) at storage temperature (-20°C or -80°C) and its stability in aqueous assay buffers at 37°C should be evaluated over the time course of the longest planned experiment. This ensures that the observed biological effect is due to the compound itself and not a degradation product.

A Tiered Approach to In Vitro Screening

A hierarchical screening cascade is the most resource-efficient strategy to comprehensively profile a new chemical entity. This approach uses broad, high-throughput assays in the initial tier to identify potential areas of biological activity, followed by more specific, mechanism-of-action-focused assays in subsequent tiers.

Caption: A tiered workflow for in vitro screening.

Tier 1: Primary Broad-Spectrum Screening

The goal of this tier is to cast a wide net and identify the most promising therapeutic area(s) for the compound.

-

Anticancer Activity: A primary screen for cytotoxicity is fundamental, given the prevalence of thiazole-containing anticancer drugs like Dasatinib.[4] The compound should be tested against a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types (leukemia, lung, colon, etc.).[5] A cell viability assay, such as the MTT assay, provides a robust and high-throughput method to assess the compound's effect on cell proliferation.[6]

-

Antimicrobial Activity: Thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[1][7] An initial broad-spectrum screen using the agar disk diffusion method is a cost-effective way to assess activity against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) pathogens.[8][9] The diameter of the zone of inhibition provides a qualitative measure of antimicrobial potency.[8]

-

Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. A simple, cell-free assay, such as the inhibition of heat-induced albumin denaturation, can serve as an initial indicator of anti-inflammatory potential.[10][11] This assay is based on the principle that protein denaturation is a well-documented cause of inflammation.[10]

Tier 2: Hit Confirmation and Mechanistic Assays

If significant activity ("a hit") is observed in any of the Tier 1 screens, the next step is to confirm the activity and begin investigating the mechanism of action (MoA).

-

If Anticancer Activity is Detected:

-

IC50 Determination: Perform dose-response studies on the most sensitive cell lines to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Cell Death: Utilize flow cytometry-based assays to determine if cell death occurs via apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide staining of DNA content).[6]

-

Target Identification: Thiazole-based anticancer agents are often enzyme inhibitors.[4][12] A broad-panel kinase screen (e.g., against key oncogenic kinases like EGFR, VEGFR-2, B-RAF) can rapidly identify potential molecular targets.[13]

-

-

If Antimicrobial Activity is Detected:

-

Quantitative Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods.[9][14] This provides quantitative data on the compound's potency.

-

Time-Kill Kinetics: Perform time-kill assays to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism) and how quickly it acts.[9]

-

-

If Anti-inflammatory Activity is Detected:

-

Enzyme Inhibition Assays: Evaluate the compound's ability to inhibit key pro-inflammatory enzymes like Cyclooxygenase-1 (COX-1), COX-2, and 5-Lipoxygenase (5-LOX).[11][15]

-

Cytokine Release Assay: Use a cell-based model, such as lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), to measure the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) via ELISA.[16]

-

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound,(CAS# 769123-53-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 12. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Propyl-1,3-thiazole-4-carboxylic acid: A Hypothesis-Driven Guide to Target Identification and Validation

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] From the anti-cancer agent Dasatinib to the anti-retroviral Ritonavir, the versatility of the thiazole nucleus is well-documented.[1] This five-membered heterocycle, containing both sulfur and nitrogen atoms, serves as a versatile framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[4][5][6] The nitrogen atom, for instance, is adept at forming crucial hydrogen bonds with protein targets.[4]

This guide focuses on a specific, yet under-explored, member of this family: 2-Propyl-1,3-thiazole-4-carboxylic acid . While direct biological data for this compound is sparse in publicly available literature, its structural motifs—a lipophilic propyl group at the 2-position and a polar carboxylic acid group at the 4-position—suggest a number of plausible therapeutic applications. The propyl group can engage in hydrophobic interactions within a protein's binding pocket, while the carboxylic acid can form salt bridges or hydrogen bonds, anchoring the molecule to its target.

This document will, therefore, serve as a comprehensive, hypothesis-driven technical guide for researchers, scientists, and drug development professionals. We will propose and explore potential therapeutic targets for this compound, drawing upon the wealth of knowledge surrounding the broader class of thiazole derivatives. Furthermore, we will provide detailed, field-proven experimental workflows and protocols for the identification and validation of these putative targets.

Part 1: Hypothesis-Driven Target Identification Strategy

Given the prevalence of thiazole derivatives as modulators of enzymatic activity, particularly in the realm of oncology and inflammation, we hypothesize that this compound is likely to interact with one or more classes of enzymes. Our primary hypotheses center on protein kinases and metabolic enzymes, with a secondary exploration of other potential targets.

Hypothesis 1: this compound as a Protein Kinase Inhibitor

Rationale: The thiazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5][6][7][8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6][8] Several clinically successful kinase inhibitors, such as Dasatinib, feature a thiazole core.[8] The structural features of this compound are amenable to binding within the ATP-binding pocket of many kinases. The propyl group could occupy the hydrophobic region typically engaged by the adenine moiety of ATP, while the carboxylic acid could interact with conserved lysine or aspartate residues in the active site.

Experimental Workflow for Validation:

Caption: Workflow for validating protein kinase inhibition.

Detailed Protocol: In Vitro Kinase Panel Screening

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Plate Preparation: Prepare a multi-well assay plate (e.g., 384-well) containing a broad panel of recombinant human kinases (e.g., >400 kinases).

-

Kinase Reaction: Initiate the kinase reaction by adding the test compound at a fixed concentration (e.g., 10 µM), the specific kinase, its substrate, and ATP (radiolabeled or as part of a fluorescence-based detection system).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

-

Detection: Terminate the reaction and quantify kinase activity. The method of detection will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, fluorescence or luminescence for other formats).

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO). Identify "hits" as kinases that are inhibited by a significant percentage (e.g., >50%).

Hypothesis 2: Modulation of Metabolic Enzymes

Rationale: Thiazole derivatives have also been implicated in the modulation of metabolic pathways. For instance, some thiazolidinediones are known to target PPARγ, a key regulator of glucose and lipid metabolism. The carboxylic acid moiety of our compound of interest is a common feature in molecules that interact with metabolic enzymes, often mimicking natural substrates or cofactors.

Experimental Workflow for Validation:

Caption: Workflow for validating metabolic enzyme modulation.

Hypothesis 3: Unbiased Target Identification via Affinity-Based Proteomics

Rationale: To explore a wider range of potential targets beyond our initial hypotheses, an unbiased approach using affinity-based proteomics is warranted. This powerful technique allows for the identification of direct binding partners of a small molecule from a complex biological lysate.[9][10][11]

Experimental Workflow for Unbiased Target Identification:

Caption: Workflow for unbiased target identification.

Detailed Protocol: Affinity Chromatography and Mass Spectrometry

-

Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.

-

Immobilization: Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.[10]

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.[11]

-

Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with an excess of the non-biotinylated parent compound or by using denaturing conditions (e.g., boiling in SDS-PAGE loading buffer).

-

SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by one-dimensional SDS-PAGE. Excise unique protein bands that are present in the probe pulldown but not in a control pulldown (e.g., beads with no probe). Digest the proteins with trypsin and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Part 2: Data Presentation and Interpretation

Table 1: Hypothetical Kinase Inhibition Profile of this compound at 10 µM

| Kinase Target | Family | % Inhibition |

| EGFR | Tyrosine Kinase | 85% |

| VEGFR2 | Tyrosine Kinase | 78% |

| PI3Kα | Lipid Kinase | 65% |

| CDK2 | Serine/Threonine Kinase | 12% |

| PKA | Serine/Threonine Kinase | 5% |

Table 2: Hypothetical IC50 Values for Lead Candidate Kinase Targets

| Kinase Target | IC50 (nM) |

| EGFR | 150 |

| VEGFR2 | 320 |

| PI3Kα | 850 |

Part 3: Cellular and Functional Validation

Once putative targets have been identified and validated biochemically, it is crucial to confirm their engagement and functional modulation in a cellular context.

Detailed Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) to approximately 80% confluency. Treat the cells with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-EGFR, total EGFR) and downstream signaling components (e.g., phospho-Akt, total Akt).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on target phosphorylation and pathway activation.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven strategy for the elucidation of the therapeutic targets of this compound. By leveraging the extensive knowledge of the broader thiazole chemical class, we have proposed a rational and systematic approach to move from hypothetical targets to validated mechanisms of action. The successful identification and validation of a specific molecular target will be a critical step in the pre-clinical development of this compound and will pave the way for further optimization, in vivo efficacy studies, and ultimately, potential clinical translation. The versatility of the thiazole scaffold suggests that the journey to unlock the full therapeutic potential of this compound is a promising one.[2][12]

References

- Ebaida, M. S., Ibrahim, H. A., Kassem, A. F., & Sabt, A. (2024).

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv

- A Review On Thiazole As Anticancer Agents. (2018). Neliti.

- Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.).

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- An overview of the synthesis, therapeutic potential and patents of thiazole deriv

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.

- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PubMed Central.

- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org.

- Small molecule target identification using photo-affinity chrom

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central.

- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.neliti.com [media.neliti.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jetir.org [jetir.org]

Topic: 2-Propyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Strategic Guide to Synthesis and Biological Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif in drug discovery, renowned for its presence in a multitude of pharmacologically active compounds.[1] This five-membered ring, containing both sulfur and nitrogen, serves as a versatile scaffold that can engage with biological targets through various non-covalent interactions. Its derivatives have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3][4]

The 2-propyl-1,3-thiazole-4-carboxylic acid core, in particular, offers three key points for strategic modification: the 2-position alkyl group, the 4-position carboxylic acid, and the 5-position on the thiazole ring. This guide focuses on a systematic approach to synthesize the core scaffold, diversify it through derivatization of the carboxylic acid moiety, and screen the resulting library for biological activity. As Senior Application Scientists, our goal is not just to provide protocols, but to illuminate the causal reasoning behind each strategic decision in the drug discovery workflow.

Part 1: Synthesis of the Core Scaffold: this compound